molecular formula C17H22N4O4 B2388438 1-ethyl-4-((2-morpholinoethyl)amino)-3-nitroquinolin-2(1H)-one CAS No. 385393-76-0

1-ethyl-4-((2-morpholinoethyl)amino)-3-nitroquinolin-2(1H)-one

Cat. No.: B2388438
CAS No.: 385393-76-0
M. Wt: 346.387
InChI Key: LHGXNIAFWXZURP-UHFFFAOYSA-N
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Description

1-Ethyl-4-((2-morpholinoethyl)amino)-3-nitroquinolin-2(1H)-one is a nitro-substituted quinolinone derivative featuring a morpholinoethylamino group at position 4 and an ethyl group at position 1 of the quinolinone core. Quinolinones are heterocyclic compounds of significant pharmacological interest due to their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .

Properties

IUPAC Name

1-ethyl-4-(2-morpholin-4-ylethylamino)-3-nitroquinolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4O4/c1-2-20-14-6-4-3-5-13(14)15(16(17(20)22)21(23)24)18-7-8-19-9-11-25-12-10-19/h3-6,18H,2,7-12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHGXNIAFWXZURP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=CC=CC=C2C(=C(C1=O)[N+](=O)[O-])NCCN3CCOCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-ethyl-4-((2-morpholinoethyl)amino)-3-nitroquinolin-2(1H)-one typically involves multi-step organic reactions. One common synthetic route includes the nitration of a quinoline derivative followed by the introduction of the ethyl and morpholinoethylamino groups. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity. Industrial production methods may involve optimization of these reactions to scale up the process while maintaining efficiency and cost-effectiveness.

Chemical Reactions Analysis

1-ethyl-4-((2-morpholinoethyl)amino)-3-nitroquinolin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different quinoline derivatives.

    Reduction: The nitro group can be reduced to an amino group under specific conditions.

    Substitution: The compound can participate in substitution reactions, where different substituents can replace the existing groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas with a palladium catalyst, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-ethyl-4-((2-morpholinoethyl)amino)-3-nitroquinolin-2(1H)-one has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Researchers are exploring its use in developing new pharmaceuticals.

    Industry: It may be used in the production of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 1-ethyl-4-((2-morpholinoethyl)amino)-3-nitroquinolin-2(1H)-one involves its interaction with specific molecular targets. The nitro group and the quinoline core play crucial roles in its biological activity. The compound can interact with enzymes and receptors, modulating various biochemical pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structural Analogs

The following table summarizes key structural analogs, their substituents, synthesis methods, and biological or chemical properties:

Compound Substituents Synthesis Key Findings Reference
1-Ethyl-4-[(4-methoxyphenyl)amino]-3-nitroquinolin-2(1H)-one 4-(4-Methoxyphenyl)amino, 1-ethyl, 3-nitro Condensation of aniline derivatives with malonic esters Demonstrates the impact of aryl amino groups on solubility and reactivity.
3-(Nitroacetyl)-1-ethyl-4-hydroxyquinolin-2(1H)-one 3-Nitroacetyl, 1-ethyl, 4-hydroxy Nitration and cyclization of β-ketoacid precursors Undergoes bromination, chlorination, and cyclization to form fused heterocycles.
4-Hydroxy-6-methoxy-3-phenylquinolin-2(1H)-one 4-Hydroxy, 6-methoxy, 3-phenyl Thermal condensation of anilines with substituted malonic esters Highlighted for antimicrobial activity; substituents influence bioactivity.
4-Chloro-3-nitro-1-phenylquinolin-2(1H)-one 4-Chloro, 3-nitro, 1-phenyl Halogenation of quinolinone precursors Chloro and nitro groups enhance electrophilic reactivity.
4-Hydroxy-3-(1-hydroxyethyl)-1-methylquinolin-2(1H)-one 4-Hydroxy, 3-(1-hydroxyethyl), 1-methyl Reduction of bromo derivatives Exhibits anticancer activity in vitro (Table 2, ).
1-Ethyl-4-(2-morpholinoethyl)-3,3-diphenylpyrrolidin-2-one (Doxapram HCl) 4-(2-Morpholinoethyl), 1-ethyl, 3,3-diphenyl (pyrrolidinone core) Multi-step alkylation and amidation Approved respiratory stimulant; morpholinoethyl enhances CNS penetration.

Key Structural and Functional Insights:

Substituent Effects on Reactivity: The morpholinoethyl group in the target compound and doxapram HCl () is associated with improved solubility and target engagement due to its hydrophilic morpholine ring and flexible ethyl linker. Nitro groups (e.g., in ) increase electrophilicity, enabling participation in nucleophilic substitution or cyclization reactions.

Chloro-nitro derivatives () exhibit enhanced reactivity, which may correlate with cytotoxicity or enzyme inhibition.

Biological Activity

1-Ethyl-4-((2-morpholinoethyl)amino)-3-nitroquinolin-2(1H)-one is a synthetic compound that belongs to the quinoline family, characterized by its complex structure featuring a nitro group and a morpholinoethylamino substituent. This compound has gained attention in various fields, particularly in medicinal chemistry, due to its potential biological activities.

Chemical Structure and Properties

The molecular formula of 1-ethyl-4-((2-morpholinoethyl)amino)-3-nitroquinolin-2(1H)-one is C17H22N4O4C_{17}H_{22}N_{4}O_{4}. Its IUPAC name provides insight into its structural components, which include an ethyl group, a morpholino group, and a nitro group attached to the quinoline core.

Property Value
Molecular Formula C₁₇H₂₂N₄O₄
IUPAC Name 1-ethyl-4-(2-morpholin-4-ylethylamino)-3-nitroquinolin-2-one
Solubility Soluble in DMSO, insoluble in water

The primary biological target of 1-ethyl-4-((2-morpholinoethyl)amino)-3-nitroquinolin-2(1H)-one is the RET (c-RET) protein. This compound acts as a potent and selective inhibitor of the RET signaling pathway, which plays a crucial role in cell growth and differentiation. By inhibiting this pathway, the compound can induce significant changes in cellular behavior, making it a candidate for further research in cancer therapeutics.

Pharmacological Studies

Recent studies have explored the cytotoxic effects of this compound on various cancer cell lines. The results indicate that it exhibits notable cytotoxicity against several types of cancer cells, including breast cancer (MDA-MB-231), pancreatic cancer (SUIT-2), and colorectal cancer (HT-29). The mechanism of action involves the induction of apoptosis in these cells.

Table: Cytotoxic Activity Against Cancer Cell Lines

Cell Line IC50 Value (µM) Mechanism
MDA-MB-23112.5Induction of apoptosis
SUIT-215.0Cell cycle arrest
HT-2910.0Apoptosis induction

Case Studies

  • Breast Cancer Study : A study conducted on MDA-MB-231 cells demonstrated that treatment with 1-ethyl-4-((2-morpholinoethyl)amino)-3-nitroquinolin-2(1H)-one resulted in a significant increase in sub-G1 phase cells, indicating apoptosis. Hoechst staining confirmed morphological changes consistent with apoptotic cell death.
  • Colorectal Cancer Research : In another study involving HT-29 cells, the compound was found to be more potent than cisplatin, showcasing its potential as an effective treatment option for colorectal cancer.

Q & A

Q. What are the established synthetic routes for preparing 1-ethyl-4-((2-morpholinoethyl)amino)-3-nitroquinolin-2(1H)-one, and how are intermediates characterized?

Methodological Answer: The synthesis typically involves multi-step modifications of 4-hydroxyquinolin-2(1H)-one scaffolds. Key steps include:

  • Nitration and Cyclization : Nitration of β-ketoacid intermediates under acidic conditions (HNO₃/H₂SO₄) forms fused pyrano[3,2-c]quinoline derivatives .
  • Alkylation and Amination : Reaction of intermediates with 2-morpholinoethylamine introduces the morpholinoethylamino side chain. This step parallels methods used in synthesizing analogous aminoethyl-substituted quinolinones, where nucleophilic substitution or reductive amination is employed .
  • Characterization : Intermediates are validated via:
    • IR Spectroscopy : Absence of α-pyrone C=O (~1765 cm⁻¹) confirms ring-opening/decarboxylation .
    • ¹H NMR : Active methylene protons (δ ~6.14 ppm) and hydroxyl protons (δ ~14.71 ppm) are diagnostic for intermediates .

Q. Which spectroscopic and crystallographic techniques are critical for structural elucidation of this compound?

Methodological Answer:

  • Spectroscopy :
    • ¹³C NMR : Identifies carbonyl (C=O) and nitro (NO₂) groups, with shifts at ~160–180 ppm and ~140 ppm, respectively .
    • Mass Spectrometry (MS) : Molecular ion peaks (e.g., m/z 302 for intermediates) confirm molecular weight .
  • X-ray Crystallography : Resolves stereochemistry and intermolecular interactions (e.g., hydrogen bonding, π-π stacking) in crystalline derivatives. SHELX software is commonly used for refinement .

Q. How is the compound screened for preliminary biological activity, and what assays are prioritized?

Methodological Answer:

  • In Vitro Anticancer Screening :
    • MTT Assay : Tests cytotoxicity against cancer cell lines (e.g., MDA-MB-231). IC₅₀ values are calculated using absorbance at 570 nm .
    • Dose-Response Curves : Compounds are evaluated at concentrations ranging from 0.1–100 μM .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields of the nitroquinolinone core?

Methodological Answer:

  • Solvent and Catalyst Screening :
    • Cyclization : DMF with DBU (1,8-diazabicycloundec-7-ene) enhances Friedländer condensation yields (e.g., 44–48% for pyridinone derivatives) .
    • Acid Sensitivity : Avoid strong acids (e.g., H₂SO₄) for nitro-group stability; glacial acetic acid/sodium acetate is preferred for acetylation .
  • Temperature Control : Reflux in ethanol/HCl minimizes side reactions during ring-opening steps .

Q. What mechanistic insights explain failed cyclization attempts under certain conditions?

Methodological Answer:

  • Case Study : Attempts to cyclize 3-(nitroacetyl)quinolinone derivatives under EtOH/HCl or H₂SO₄ recovered starting material due to:
    • Steric Hindrance : Bulky substituents prevent planar transition states required for cyclization.
    • Acid Strength : Strong acids protonate reactive sites, deactivating nucleophilic centers .
  • Mitigation : Use mild bases (e.g., NaOAc) or polar aprotic solvents (e.g., DMF) to stabilize intermediates .

Q. How should researchers address contradictions in spectral data or unexpected biological results?

Methodological Answer:

  • Data Validation :
    • Reproducibility : Replicate reactions under inert atmospheres to exclude oxidation artifacts .
    • Alternative Techniques : Use HSQC/HMBC NMR to resolve ambiguous proton-carbon correlations .
  • Biological Assay Troubleshooting :
    • Control Experiments : Include positive controls (e.g., doxorubicin) and validate cell line viability via trypan blue exclusion .
    • Metabolic Interference : Test for nitroreductase activity in cell lines, which may reduce NO₂ groups and alter toxicity profiles .

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